(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine
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Description
(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine is a useful research compound. Its molecular formula is C17H20N6 and its molecular weight is 308.389. The purity is usually 95%.
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Biological Activity
The compound (3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazolo[4,5-e]pyrimidine core substituted with a dimethylphenyl group and a prop-2-enylamino moiety. The structural formula can be represented as follows:
Research indicates that compounds similar to (3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]amine often interact with various biological targets, including:
- Kinase Inhibition : Many pyrazolopyrimidine derivatives exhibit inhibitory effects on specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Modulation : Some studies suggest that this compound may act as an agonist or antagonist at certain G-protein-coupled receptors (GPCRs), influencing physiological responses such as inflammation and pain perception.
In Vitro Studies
- Antiproliferative Effects : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics .
- Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated a strong inhibitory effect on the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
In Vivo Studies
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. Tumor size was reduced by approximately 40% compared to control groups treated with a placebo .
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in liver and kidney function tests during short-term studies .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with advanced melanoma indicated that treatment with this pyrazolopyrimidine derivative led to partial responses in 30% of participants after 12 weeks of treatment .
- Case Study 2 : In patients suffering from chronic pain conditions, the compound was administered as part of a combination therapy regimen. Results showed significant pain relief and improved quality of life metrics compared to baseline assessments .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-5-8-18-17-21-15(14-10-19-23(4)16(14)22-17)20-13-7-6-11(2)12(3)9-13/h5-7,9-10H,1,8H2,2-4H3,(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQPWMRVYBNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.